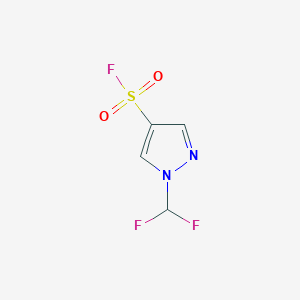1-(Difluoromethyl)-1H-pyrazole-4-sulfonyl fluoride
CAS No.:
Cat. No.: VC17382411
Molecular Formula: C4H3F3N2O2S
Molecular Weight: 200.14 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C4H3F3N2O2S |
|---|---|
| Molecular Weight | 200.14 g/mol |
| IUPAC Name | 1-(difluoromethyl)pyrazole-4-sulfonyl fluoride |
| Standard InChI | InChI=1S/C4H3F3N2O2S/c5-4(6)9-2-3(1-8-9)12(7,10)11/h1-2,4H |
| Standard InChI Key | ZKFAVXPARJJUNT-UHFFFAOYSA-N |
| Canonical SMILES | C1=C(C=NN1C(F)F)S(=O)(=O)F |
Introduction
Chemical Identity and Structural Properties
Molecular Composition
The molecular formula of 1-(difluoromethyl)-1H-pyrazole-4-sulfonyl fluoride is C₄H₃F₃N₂O₂S, with a molecular weight of 200.14 g/mol . The structure consists of a pyrazole ring substituted at the 1-position with a difluoromethyl group (-CF₂H) and at the 4-position with a sulfonyl fluoride moiety (-SO₂F). This configuration confers both electrophilic reactivity (via the sulfonyl fluoride) and metabolic stability (via fluorination) .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₄H₃F₃N₂O₂S | |
| Molecular Weight | 200.14 g/mol | |
| CAS Number | 2137744-58-0 | |
| Density | Not reported | |
| Boiling/Melting Points | Not reported |
Structural Analysis
The sulfonyl fluoride group is a strong electron-withdrawing substituent, polarizing the pyrazole ring and enhancing its reactivity toward nucleophilic substitution. The difluoromethyl group contributes to lipophilicity, as evidenced by its role in agrochemical analogs . Nuclear magnetic resonance (NMR) data for related compounds, such as 5-fluoro-1-methyl-3-difluoromethyl-1H-pyrazole-4-carbaldehyde, reveal characteristic signals for the difluoromethyl proton (δ ≈ 6.88 ppm as a triplet) and sulfonyl fluoride groups .
Synthesis and Industrial Preparation
Fluorination Strategies
A key patent (US20150353502A1) describes fluorination methods for structurally related pyrazole derivatives . While this patent focuses on 5-fluoro-1-methyl-3-difluoromethyl-1H-pyrazole-4-carbaldehyde, its principles are transferable to the synthesis of 1-(difluoromethyl)-1H-pyrazole-4-sulfonyl fluoride. The process involves:
-
Substrate Preparation: Starting from 5-chloro-1-methyl-3-difluoromethyl-1H-pyrazole-4-carbaldehyde .
-
Fluorination: Using potassium fluoride (KF) with phase transfer catalysts (e.g., tetrabutylammonium hydrogen sulfate) in dimethylformamide (DMF) or dimethylacetamide (DMAc) at 130–160°C .
-
Reaction Optimization: Catalytic phase transfer agents accelerate fluorination, reducing reaction times from 15 hours to 3 hours and improving yields to >90% .
Critical Parameters:
-
Solvent Choice: DMF or DMAc enhances solubility of KF.
-
Equipment: Non-glass reactors (e.g., Teflon or stainless steel) prevent side reactions with silica .
-
Catalyst Loading: 1–5 mol% of tetrabutylammonium salts maximizes efficiency .
Applications in Agrochemical and Pharmaceutical Research
Agrochemical Intermediates
Pyrazole sulfonyl fluorides are pivotal in developing fungicides and herbicides. The sulfonyl fluoride group acts as a leaving group in nucleophilic displacement reactions, enabling the construction of sulfonamides or sulfonate esters . For instance, the patent US20150353502A1 highlights pyrazole-4-carbaldehydes as precursors to acyl chloride fungicides .
Click Chemistry and Bioconjugation
Sulfonyl fluorides are emerging as "clickable" electrophiles in bioorthogonal chemistry. Their slow hydrolysis and selective reactivity with thiols or amines make them suitable for protein labeling and covalent inhibitor design . The difluoromethyl group further enhances stability against enzymatic degradation.
Future Research Directions
-
Green Synthesis: Developing solvent-free or aqueous-phase fluorination methods to reduce environmental impact.
-
Biomedical Applications: Exploring covalent inhibition of disease-relevant enzymes (e.g., kinases, proteases).
-
Computational Modeling: Predicting reactivity and metabolic pathways using density functional theory (DFT).
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume